BenchChemオンラインストアへようこそ!

7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine is a critical building block with a unique 7-chloro-2-methyl substitution pattern essential for kinase inhibitor SAR (e.g., TrkA IC50=0.087 µM). The chloro handle enables selective SNAr/cross-coupling derivatization. Minor positional isomerism (5- vs 2-methyl) or halogen variation (7-Br) drastically alters inhibitory profiles—strict requalification required.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 954422-25-4
Cat. No. B1421068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine
CAS954422-25-4
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC=NC2=C1)Cl
InChIInChI=1S/C7H6ClN3/c1-5-4-7-9-3-2-6(8)11(7)10-5/h2-4H,1H3
InChIKeyVLMXFLHGRWQZLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine (CAS 954422-25-4) Procurement & Technical Specifications Guide


7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine (CAS 954422-25-4) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyrimidine core with a chloro substituent at the 7-position and a methyl group at the 2-position [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key intermediate for synthesizing kinase inhibitors and other bioactive molecules [2]. The compound's rigid fused-ring system and specific substitution pattern are fundamental to its utility in constructing complex molecular architectures for drug discovery .

Risks of Generic Substitution: Why 7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine Requires Strict Specification


Interchanging pyrazolo[1,5-a]pyrimidine derivatives is not permissible without rigorous requalification due to pronounced structure-activity relationship (SAR) sensitivity [1]. The specific 7-chloro-2-methyl substitution pattern confers distinct electronic and steric properties that dictate downstream reactivity in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [2]. Even minor positional isomerism (e.g., 5-methyl vs. 2-methyl) or halogen variation (e.g., 7-bromo vs. 7-chloro) can drastically alter kinase inhibition profiles, as documented in the development of TRK and CDK inhibitors [3]. The following evidence substantiates the unique role of the 7-chloro-2-methyl motif and why alternative scaffolds may lead to divergent or failed synthetic outcomes.

Quantitative Differentiation of 7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine: Key Evidence for Procurement Decisions


Positional Isomerism: 2-Methyl Substitution Yields a Distinct Kinase Inhibition Profile vs. 5-Methyl Analogs

The 2-methyl substitution on the pyrazolo[1,5-a]pyrimidine core is critical for achieving potent multi-kinase inhibition, a profile not observed with the 5-methyl regioisomer. In a comparative study of 7-aryl-2-methyl-3-substituted pyrazolo[1,5-a]pyrimidines, compound 7d (bearing the 2-methyl group) demonstrated potent dual inhibition of TrkA and ALK2 kinases with IC50 values of 0.087 µM and 0.105 µM, respectively [1]. In contrast, a structurally similar 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine derivative (e.g., BS-181) exhibits a distinctly different selectivity profile, acting as a highly selective CDK7 inhibitor (IC50 = 0.021 µM) with a 42-fold selectivity window over CDK2 (IC50 = 0.880 µM) [2]. This demonstrates that the methyl group's position is a key determinant of target engagement.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Halogen Identity: 7-Chloro Derivative Enables Controlled Reactivity for Sequential Derivatization vs. 7-Bromo or 7-Unsubstituted Analogs

The chloro substituent at the 7-position provides a strategic balance of stability and reactivity that is quantitatively distinct from bromo or unsubstituted analogs. The chloro group enhances electrophilic substitution potential for SNAr reactions, allowing for controlled functionalization [1]. In contrast, the 7-bromo analog exhibits higher reactivity that can lead to unwanted side reactions or premature coupling, while the 7-unsubstituted core lacks a synthetic handle for derivatization . This optimal reactivity window is critical for building complex compound libraries.

Synthetic Chemistry Cross-Coupling Nucleophilic Aromatic Substitution

Scaffold Privilege: Pyrazolo[1,5-a]pyrimidine Core is the Basis for FDA-Approved TRK Inhibitors, Underscoring its Value Over Other Fused Heterocycles

The pyrazolo[1,5-a]pyrimidine scaffold, from which 7-chloro-2-methylpyrazolo[1,5-A]pyrimidine is derived, is a validated core structure that has yielded FDA-approved drugs such as Larotrectinib (a TRK inhibitor) [1]. This contrasts with other fused heterocyclic cores (e.g., pyrazolo[3,4-d]pyrimidines, imidazo[1,5-a]pyrimidines) which, while also biologically active, have not demonstrated the same level of clinical success in the kinase inhibitor space [2]. The pyrazolo[1,5-a]pyrimidine scaffold's specific geometry and electronic distribution favor optimal binding to the ATP pocket of TRK kinases.

Drug Discovery TRK Inhibition Scaffold Hopping

Recommended Applications for 7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine Based on Differentiation Evidence


Kinase Inhibitor Lead Generation (TrkA/ALK2 Dual Inhibition)

Utilize 7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine as a core scaffold for synthesizing libraries of potential dual TrkA/ALK2 inhibitors. The 2-methyl substitution pattern is essential for achieving the desired multi-kinase profile, as evidenced by lead compound 7d (TrkA IC50 = 0.087 µM, ALK2 IC50 = 0.105 µM) [1]. Derivatization via the 7-chloro handle allows for exploration of chemical space around the kinase ATP-binding pocket.

Controlled Functionalization via SNAr and Cross-Coupling

Employ the 7-chloro group as a strategic synthetic handle for sequential derivatization. The chloro substituent provides a balanced reactivity profile, enabling selective nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions to introduce diverse aryl, heteroaryl, or amine groups at the 7-position [2]. This controlled reactivity is superior to that of 7-bromo analogs, which can undergo premature or non-selective coupling.

Medicinal Chemistry Scaffold Hopping Around Validated TRK Inhibitors

Use the compound as a core structure for 'scaffold hopping' exercises targeting TRK kinases. The pyrazolo[1,5-a]pyrimidine core is the basis for FDA-approved TRK inhibitors like Larotrectinib [3]. Modifying the 7-chloro-2-methyl substitution pattern can generate novel analogs with potentially improved selectivity or pharmacokinetic properties compared to existing clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.